molecular formula C11H14O2 B3022685 {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol CAS No. 120368-15-2

{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol

Cat. No.: B3022685
CAS No.: 120368-15-2
M. Wt: 178.23 g/mol
InChI Key: HFMKOOQASWJEIH-UHFFFAOYSA-N
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Description

{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol is an organic compound with the molecular formula C11H14O2 It is characterized by the presence of a phenyl group substituted with a methanol group and an allyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol typically involves the reaction of 2-methyl-2-propen-1-ol with a phenolic compound under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, followed by the addition of 2-methyl-2-propen-1-ol to form the desired ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents may be employed to enhance the reaction efficiency and facilitate the separation of the product .

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The allyl ether group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential biological activity. Its structural features could be explored for interactions with biological targets, potentially leading to the development of new therapeutic agents .

Industry

In industry, this compound can be used in the production of polymers, resins, and other materials. Its reactivity and functional groups make it suitable for incorporation into various industrial products .

Mechanism of Action

The mechanism of action of {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the conditions and reagents used. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol
  • 1-[2-[(2-Methyl-2-propen-1-yl)oxy]phenyl]ethanone

Uniqueness

{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol is unique due to its specific substitution pattern on the phenyl ring and the presence of both an allyl ether and a methanol group.

Properties

IUPAC Name

[2-(2-methylprop-2-enoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,12H,1,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMKOOQASWJEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557299
Record name {2-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120368-15-2
Record name {2-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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